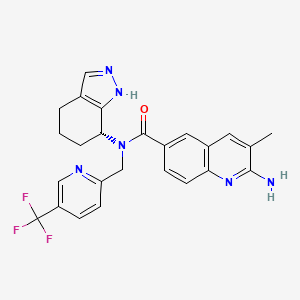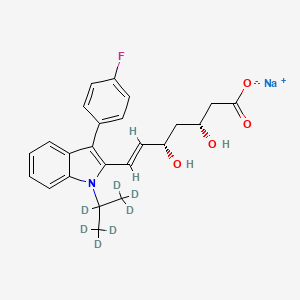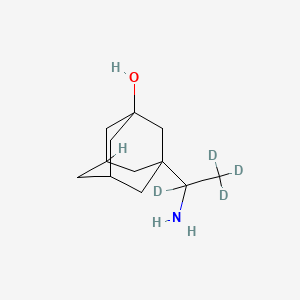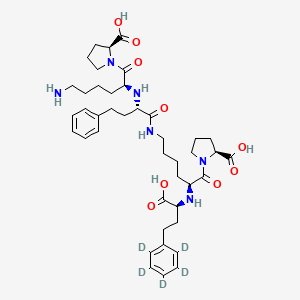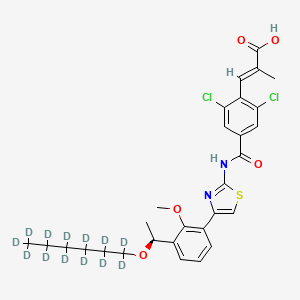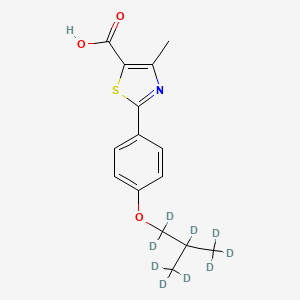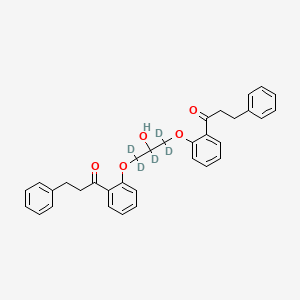
Etafenone-desdiethylamino-ol dimer-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etafenone-desdiethylamino-ol dimer-d5 is a deuterium-labeled derivative of etafenone-desdiethylamino-ol dimer. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its interactions at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of etafenone-desdiethylamino-ol dimer-d5 involves multiple steps, starting from the basic etafenone structure. The process typically includes:
Formation of the etafenone core: This involves the reaction of appropriate starting materials under controlled conditions to form the etafenone structure.
Desdiethylamino-ol modification: The etafenone core undergoes further chemical modifications to introduce the desdiethylamino-ol group.
Dimerization: The modified etafenone molecules are then dimerized under specific conditions to form the dimer structure.
Deuterium labeling: Finally, the dimer is labeled with deuterium to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Etafenone-desdiethylamino-ol dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Etafenone-desdiethylamino-ol dimer-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and interactions with biological molecules.
Medicine: Used in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of etafenone-desdiethylamino-ol dimer-d5 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etafenone-desdiethylamino-ol dimer: The non-deuterium-labeled version of the compound.
Survodutide: A glucagon receptor/GLP-1 receptor dual agonist.
AP102: A somatostatin receptor-specific analog.
Uniqueness
Etafenone-desdiethylamino-ol dimer-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying its metabolic pathways. This makes it particularly valuable in research applications where precise tracking of the compound is essential.
Propriétés
Formule moléculaire |
C33H32O5 |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2/i23D2,24D2,27D |
Clé InChI |
UHIVCAOXVHTEAY-AXNHPHAKSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



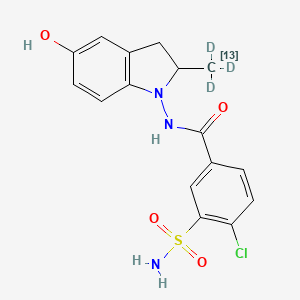
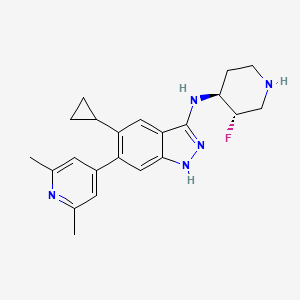

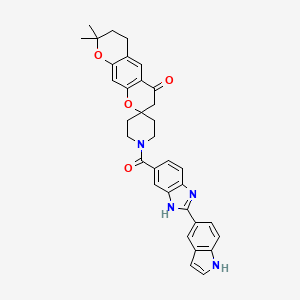

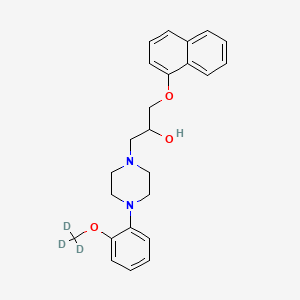
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
